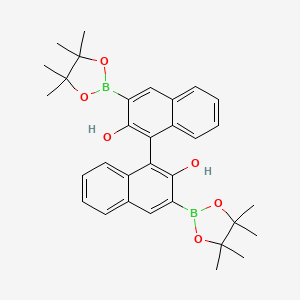

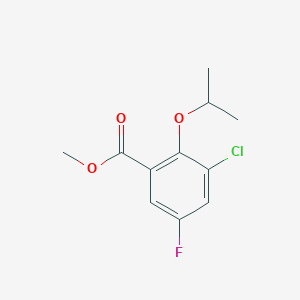

(S)-2,2'-二羟基-1,1'-联萘-3,3'-二硼酸二缩水甘油酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a type of boronic acid pinacol ester . Boronic acid pinacol esters are widely used as starting materials in organic synthesis for Suzuki-Miyaura chemistry . They are generally used in metal-catalyzed C-C bond formation reactions .

Synthesis Analysis

The synthesis of boronic acid pinacol esters involves a variety of fully substituted 1,2-diols . The reaction can be understood to involve the formation of a carbenium ion intermediate that subsequently undergoes a rearrangement . The first generated intermediate, an α-hydroxycarbenium ion, rearranges through a 1,2-alkyl shift to produce the carbonyl compound .Molecular Structure Analysis

The molecular structure of boronic acid pinacol esters is characterized by the presence of boron, carbon, and oxygen atoms . The exact molecular weight and structure would depend on the specific substituents attached to the boronic acid pinacol ester.Chemical Reactions Analysis

Boronic acid pinacol esters are involved in a variety of chemical reactions. One of the most common is the Pinacol Rearrangement, which involves the loss of one of the hydroxyl groups, the conversion of the other hydroxyl group into a carbonyl, and the shift of an alkyl group . This reaction occurs with a variety of fully substituted 1,2-diols, and can be understood to involve the formation of a carbenium ion intermediate that subsequently undergoes a rearrangement .Physical And Chemical Properties Analysis

Phenylboronic acid reveals high solubility in ether and ketone and very low in hydrocarbon . Pinacol ester and azaester show better solubility than the parent acid in all tested solvents . For pinacol ester differences between particular solvents are small, while for azaester the differences are significant .科学研究应用

Hydrolysis Studies

This compound has been used in studies to understand the hydrolysis of phenylboronic pinacol esters. The kinetics of hydrolysis is dependent on the substituents in the aromatic ring and the pH strongly influences the rate of the reaction .

Drug Delivery Systems

It has been used in the development of reactive oxygen species (ROS)-responsive drug delivery systems. For instance, curcumin was encapsulated in a drug delivery system formed by structurally modifying hyaluronic acid with phenylboronic acid pinacol ester .

Treatment of Periodontitis

The compound has been functionalized with ROS-responsive multifunctional nanoparticles for the treatment of Periodontitis. It has shown pronounced anti-inflammatory and anti-oxidative stress functions both in vivo and in vitro .

Glucose-Sensitive Polymers

Phenylboronic acid pinacol ester conjugates have been used to create glucose-sensitive polymers. These polymers can enable self-regulated insulin release, making them useful in the treatment of diabetes .

Wound Healing and Tumor Targeting

These conjugates have also been used in wound healing and tumor targeting. The boronic acid pinacol ester functionalized conjugates have shown potential in these biomedical applications .

Preparation of Sulfinamide Derivatives

Phenylboronic acid pinacol ester can be used to prepare sulfinamide derivatives by reacting with diethylaminosulfur trifluoride (DAST) and potassium phenyltrifluoroborate .

Suzuki–Miyaura Coupling

This compound can be used as a substrate in the study of Suzuki–Miyaura coupling of various aryl iodides .

Borylation and Silylation

It has been used in the borylation and silylation of C-C double and triple bonds .

作用机制

The mechanism of action of boronic acid pinacol esters in chemical reactions often involves the formation of a carbenium ion intermediate that subsequently undergoes a rearrangement . The first generated intermediate, an α-hydroxycarbenium ion, rearranges through a 1,2-alkyl shift to produce the carbonyl compound .

安全和危害

Boronic acid pinacol esters are considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). They can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

未来方向

Boronic acid pinacol esters have broad applications in organic synthesis, catalysis, supramolecular chemistry, and materials engineering . There is a need to find boronic acids that have good water solubility . Future research may focus on developing new synthesis methods, exploring new applications, and improving the physical and chemical properties of these compounds.

属性

IUPAC Name |

1-[2-hydroxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H36B2O6/c1-29(2)30(3,4)38-33(37-29)23-17-19-13-9-11-15-21(19)25(27(23)35)26-22-16-12-10-14-20(22)18-24(28(26)36)34-39-31(5,6)32(7,8)40-34/h9-18,35-36H,1-8H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFVRFNSWBFRCHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=CC=CC=C3C(=C2O)C4=C(C(=CC5=CC=CC=C54)B6OC(C(O6)(C)C)(C)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H36B2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

538.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2,2'-Dihydroxy-1,1'-binaphthalene-3,3'-diboronic acid pinacol ester | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-(Dimethylsulfamoyl)-3-methylphenyl]boronic acid, 95%](/img/structure/B6298215.png)

![racemic-Di-tert-butyl(3-(tert-butyl)-4-methoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)phosphine oxide, 97%](/img/structure/B6298230.png)

![Methyl 2-(pyridin-4-yl)benzo[d]thiazole-5-carboxylate, 99%](/img/structure/B6298300.png)

![7-Isopropoxy-1H-pyrrolo[2,3-c]pyridine, 99,5%](/img/structure/B6298304.png)